molecular formula C20H23N3O2 B5105714 1-(2-Methylphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea

1-(2-Methylphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea

Cat. No.: B5105714
M. Wt: 337.4 g/mol
InChI Key: YOUXMZPLJGUHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea typically involves the reaction of 2-methylphenyl isocyanate with 4-(piperidine-1-carbonyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methylphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The piperidine ring and urea linkage play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • 4-Methyl-N-(1-(4-methyl-piperidine-1-carbonyl)-2-phenyl-vinyl)-benzamide
  • 1-Methyl-4-(piperidine-1-carbonyl)-pyridinium iodide
  • N-(2-(4-bromo-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-benzamide

Comparison: Compared to these similar compounds, 1-(2-Methylphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea exhibits unique properties due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct pharmacological profiles and applications .

Properties

IUPAC Name

1-(2-methylphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-7-3-4-8-18(15)22-20(25)21-17-11-9-16(10-12-17)19(24)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUXMZPLJGUHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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